2-(2,5-Difluoro-4-methoxyphenyl)pyrrolidine
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Overview
Description
2-(2,5-Difluoro-4-methoxyphenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,5-difluoro-4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluoro-4-methoxyphenyl)pyrrolidine typically involves the reaction of 2,5-difluoro-4-methoxybenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of pyrrolidine to the aldehyde group, followed by cyclization to form the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluoro-4-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-Difluoro-4-methoxyphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluoro-4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple cyclic amine with a five-membered ring.
2,5-Difluorophenylpyrrolidine: Similar structure but without the methoxy group.
4-Methoxyphenylpyrrolidine: Similar structure but without the fluorine atoms.
Uniqueness
2-(2,5-Difluoro-4-methoxyphenyl)pyrrolidine is unique due to the combined presence of both fluorine and methoxy substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13F2NO |
---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
2-(2,5-difluoro-4-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H13F2NO/c1-15-11-6-8(12)7(5-9(11)13)10-3-2-4-14-10/h5-6,10,14H,2-4H2,1H3 |
InChI Key |
WQDDAWXDMSXNNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C2CCCN2)F |
Origin of Product |
United States |
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